Dihydrotestosterone butyrate

Description

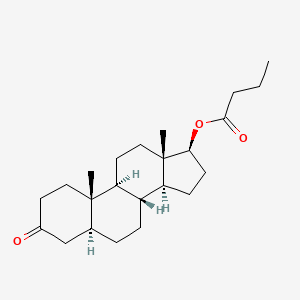

Dihydrotestosterone butyrate (DHT-butyrate) is a synthetic ester derivative of dihydrotestosterone (DHT), a potent endogenous androgen formed via 5α-reductase-mediated reduction of testosterone . The butyrate moiety (a four-carbon fatty acid) is esterified to DHT, likely at the 17β-hydroxyl position, to enhance lipophilicity and modulate pharmacokinetic properties such as absorption, bioavailability, and metabolic stability . Unlike unmodified DHT, which cannot be aromatized to estradiol, DHT-butyrate’s esterification may alter its tissue distribution and enzymatic degradation pathways .

DHT itself plays critical roles in androgen receptor (AR) activation, prostate development, and protection against oxidative stress in certain cell types .

Properties

CAS No. |

18069-66-4 |

|---|---|

Molecular Formula |

C23H36O3 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] butanoate |

InChI |

InChI=1S/C23H36O3/c1-4-5-21(25)26-20-9-8-18-17-7-6-15-14-16(24)10-12-22(15,2)19(17)11-13-23(18,20)3/h15,17-20H,4-14H2,1-3H3/t15-,17-,18-,19-,20-,22-,23-/m0/s1 |

InChI Key |

RRZYEXJGOQLDMJ-VJYMJRGRSA-N |

Isomeric SMILES |

CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrotestosterone butyrate is synthesized through the esterification of dihydrotestosterone with butyric acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Dihydrotestosterone butyrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to its parent compound, dihydrotestosterone.

Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or amines.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Dihydrotestosterone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dihydrotestosterone butyrate is primarily used in scientific research due to its potent androgenic properties. Its applications include:

Chemistry: Studying the chemical properties and reactions of androgens and their derivatives.

Biology: Investigating the biological effects of androgens on cellular processes and gene expression.

Medicine: Researching potential therapeutic uses of androgens in treating conditions like hypogonadism and muscle wasting.

Industry: Exploring the use of synthetic androgens in various industrial applications, including the development of performance-enhancing drugs.

Mechanism of Action

Dihydrotestosterone butyrate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of androgen-responsive genes. The molecular targets include the androgen receptor and various co-regulatory proteins involved in gene expression . The pathways involved include the androgen receptor signaling pathway, which regulates the development and maintenance of male characteristics and muscle growth.

Comparison with Similar Compounds

Structural and Functional Analogues

Dihydrotestosterone (DHT)

- Structure : Native steroid with a 3-keto, 5α-reduced, and 17β-hydroxyl group.

- Pharmacokinetics : Rapidly metabolized by 3α-hydroxysteroid dehydrogenase (3α-HSD) to inactive 5α-androstane-3α,17β-diol .

- Receptor Affinity : High affinity for AR (Kd ~0.1 nM), driving transcriptional activation of androgen-responsive genes .

- Therapeutic Use : Investigated for androgen replacement therapy and prostate cancer management via adrenal androgen blockade .

Testosterone Isobutyrate

- Structure : Testosterone esterified with isobutyric acid (branched four-carbon acid).

- Key Difference : The branched isobutyrate group may confer greater metabolic resistance compared to linear butyrate, prolonging half-life .

- Applications : Used in sustained-release formulations for testosterone replacement therapy.

Butyrate Analogues (e.g., 4-Benzoylbutyrate)

- Structure : Modifications at the 4-position of butyrate (e.g., benzoyl group).

- Activity : Retain HDAC inhibition but lack androgenic activity. Demonstrated pro-apoptotic effects in colorectal cancer cells .

Pharmacokinetic and Metabolic Comparisons

| Compound | Solubility | Metabolic Pathway | Half-Life |

|---|---|---|---|

| DHT-butyrate | Low (lipophilic) | Ester hydrolysis → DHT → 3α-HSD oxidation | Prolonged (estimation) |

| DHT | Moderate | Direct 3α-HSD oxidation | Short (~1–2 hours) |

| Testosterone Isobutyrate | Low | Ester hydrolysis → Testosterone → DHT | Extended (days) |

| 4-Benzoylbutyrate | Moderate | Direct HDAC inhibition | Short (~hours) |

- Metabolic Stability : DHT-butyrate’s ester bond likely slows conversion to free DHT, delaying clearance compared to unmodified DHT .

Receptor Binding and Therapeutic Potential

Androgen Receptor (AR) Activation

- DHT-butyrate : Expected to retain high AR affinity via the DHT backbone, but esterification may sterically hinder binding. Comparative studies are needed .

- Esculin : A natural coumarin derivative, acts as an AR antagonist by mimicking DHT’s hydrogen-bonding interactions but with higher MolDock scores, suggesting competitive inhibition .

HDAC Inhibition

- DHT-butyrate : The butyrate moiety may inhibit HDACs, a mechanism shown to induce apoptosis in cancer cells . This dual action (AR + HDAC modulation) could be advantageous in prostate cancer therapy .

- Butyrate Analogues : Pure HDAC inhibitors (e.g., 4-benzoylbutyrate) lack androgenic effects, limiting their utility in hormone-responsive cancers .

Clinical and Preclinical Implications

- Oxidative Stress : Like DHT, DHT-butyrate may protect cells from H₂O₂-induced damage by suppressing ROS and p38 MAPK activation, though esterification’s impact on this activity remains unstudied .

- Breast Cancer : Butyrate’s estrogen receptor (ERα) activation at low doses raises concerns about DHT-butyrate’s safety in ER+ breast cancer, necessitating dose optimization .

Q & A

Basic Research Questions

Q. What are the validated methodologies for quantifying dihydrotestosterone butyrate in biological samples?

- Methodology : Use enzyme-linked immunosorbent assay (ELISA) with cross-reactivity validation for dihydrotestosterone (DHT) derivatives. Protocols include:

- Sample pre-treatment: Heat inactivation of binding proteins in serum/plasma at 37°C for 30 minutes .

- Validation: Include internal controls and parallel measurements with liquid chromatography-mass spectrometry (LC-MS) to confirm specificity .

- Data normalization: Express results relative to calibration curves (25–2500 pg/mL range) and account for matrix effects using spiked recovery tests .

- Typical Data : Inter-assay CV <12%, intra-assay CV <8% for ELISA .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Critical Measures :

- Personal protective equipment (PPE): Wear nitrile gloves, tightly sealed goggles, and lab coats. Avoid inhalation using fume hoods .

- Contamination control: Decontaminate spills with 70% ethanol and dispose of waste via hazardous chemical protocols .

- Emergency response: For skin contact, wash immediately with soap/water; for ingestion, seek medical attention without inducing vomiting .

Q. Which experimental models are optimal for studying this compound’s biological activity?

- In vitro : MDA-MB-231 cells treated with 100 nM DHT for 72 hours to assess miRNA modulation (e.g., miR-328-3p) and cell adhesion changes .

- In vivo : Male C57BL/6 mice (7-week-old) for androgen receptor studies, with serum DHT levels monitored via ELISA .

Advanced Research Questions

Q. How can researchers address variability in this compound measurements across hormone assays?

- Methodology :

- Lab-specific calibration: Establish institution-specific reference ranges using ≥120 samples from healthy donors to account for inter-laboratory variability .

- Cross-platform validation: Compare ELISA results with LC-MS/MS to identify antibody cross-reactivity issues (e.g., with 5α-androstanediol) .

- Data Interpretation : Report values as mean ± SEM and use non-parametric tests (e.g., Wilcoxon’s test) for skewed distributions .

Q. What strategies improve the microbial synthesis of butyrate precursors for this compound production?

- Genetic Engineering :

- Insert ptb-buk (phosphate butyryltransferase + butyrate kinase) or yciA (thioesterase) genes into E. coli EB243ΔadhE2 to enhance butyrate yield .

- Optimize bioreactor conditions: pH 6.5–7.0, 37°C, and fed-batch fermentation with M9Y medium .

- Performance Metrics : Strains with ptb-buk achieve 20–30% higher butyrate titer vs. wild-type .

Q. How should researchers interpret conflicting data on this compound’s role in cancer progression?

- Experimental Design :

- Context-dependent analysis: Use tissue-specific models (e.g., prostate vs. breast cancer cells) to account for androgen receptor heterogeneity .

- Dose-response studies: Test 1–100 nM DHT to differentiate proliferative vs. apoptotic effects .

- Mechanistic Insight : Butyrate prodrugs (e.g., tributyrin) enhance bioavailability and sustain anticancer effects by prolonging half-life .

Q. What statistical approaches are recommended for analyzing this compound’s effects in longitudinal studies?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.